molecular formula C13H21N5O2S B2673685 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034379-94-5

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2673685
CAS No.: 2034379-94-5
M. Wt: 311.4
InChI Key: KYPUXMXHEYSMJS-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a chemical compound of interest in medicinal chemistry and drug discovery research. This urea derivative incorporates a 1,2,5-thiadiazole heterocycle, a scaffold noted in scientific literature for its diverse biological activities . The molecular structure also features a piperidine ring, a common motif in pharmaceuticals . Urea compounds similar to this one are frequently investigated for their potential to modulate biological pathways and have been explored in various research contexts, including as kinase inhibitors for disease study . Researchers utilize these compounds as reference standards or as key intermediates in the synthesis of more complex molecules for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c19-13(16-11-3-7-20-8-4-11)15-10-1-5-18(6-2-10)12-9-14-21-17-12/h9-11H,1-8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPUXMXHEYSMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2CCOCC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols or epoxides.

    Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazides with nitriles or other suitable reagents.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling reactions: The final step involves coupling the oxane, thiadiazole, and piperidine moieties through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Urea vs. Amide Linkages: The target compound uses a urea bridge, while analogs like compound 14a and crizotinib employ amide or ether linkages.

Heterocyclic Systems: The 1,2,5-thiadiazole in the target compound differs from the 1,2,5-oxadiazole in . Sulfur in thiadiazole increases lipophilicity and may influence metabolic stability compared to oxygen-containing analogs. Timolol maleate incorporates a morpholino-thiadiazole system, demonstrating the therapeutic relevance of thiadiazole rings in β-blockers.

Synthesis Challenges :

  • Low yields (e.g., 8% for compound 18 ) suggest difficulties in purifying urea derivatives, possibly due to side reactions or solubility issues. The target compound may face similar challenges.

Biological Implications: Thiadiazole rings are bioisosteres for carboxylate or aromatic groups, often enhancing target selectivity. For example, crizotinib’s pyrazole-pyridine system and timolol’s morpholino-thiadiazole both leverage heterocycles for receptor interaction.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The oxan-4-yl group may improve solubility compared to adamantyl derivatives (e.g., compound 19 ), balancing the lipophilicity introduced by the thiadiazole.
    • Piperidine substitution with electron-deficient heterocycles (e.g., thiadiazole) could enhance interactions with enzymes or receptors requiring π-stacking or hydrophobic pockets.
  • Further in vitro testing is required to validate these hypotheses.

Biological Activity

1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound that integrates a piperidine moiety with a thiadiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antibacterial, antifungal, and enzyme inhibition properties.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • An oxan ring
  • A piperidine ring substituted with a thiadiazole group
  • A urea functional group

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has demonstrated that compounds containing the thiadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
Compound CP. aeruginosa25 µg/mL

2. Antifungal Activity

The compound has also shown potential antifungal activity against yeast-like fungi such as Candida albicans. In vitro studies indicate that the incorporation of the thiadiazole ring enhances the antifungal efficacy compared to traditional antifungal agents.

Table 2: Antifungal Activity

CompoundFungal StrainInhibition Zone (mm)
Compound AC. albicans18
Compound BAspergillus niger15

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These activities are particularly relevant in the context of neurodegenerative diseases and gastric disorders.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase5.0 ± 0.210.0 ± 0.5
Urease3.5 ± 0.115.0 ± 0.3

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives with similar structures showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, indicating a promising therapeutic potential .
  • Molecular Docking Studies : Molecular docking analyses have elucidated the binding interactions between these compounds and target enzymes such as transpeptidases, suggesting mechanisms for their antibacterial action .
  • In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of these compounds in clinical settings, particularly focusing on their potential as new antimicrobial agents .

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